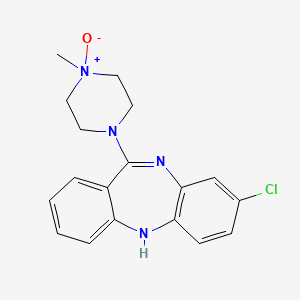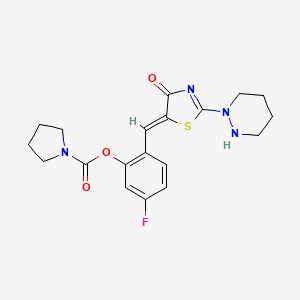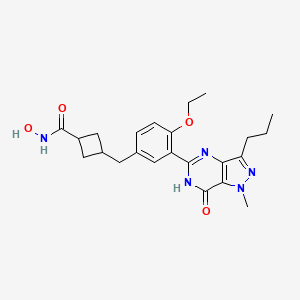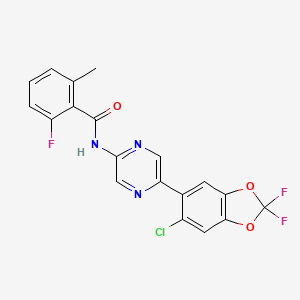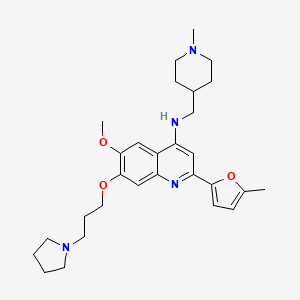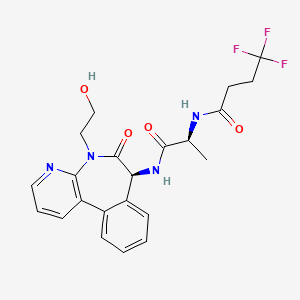
Crenigacestat
Vue d'ensemble
Description
Applications De Recherche Scientifique
LY-3039478 has been extensively studied for its potential in cancer therapy. It has shown promising results in inhibiting tumor growth in various types of cancer, including hepatocellular carcinoma, breast cancer, and colon cancer . The compound has also been used in preclinical studies to investigate its effects on cell differentiation, proliferation, and survival. Additionally, LY-3039478 has been explored for its potential in treating other diseases where the Notch signaling pathway plays a critical role .
Mécanisme D'action
Target of Action
Crenigacestat, also known as LY3039478, is a potent inhibitor of the Notch signaling pathway . The primary target of this compound is the Notch receptor , specifically NOTCH1 . The Notch receptor plays a crucial role in cell fate decisions, including cellular differentiation, cell survival, and cell death .
Mode of Action
Upon administration, this compound binds to the GS protease complex . This binding action blocks the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor . By inhibiting this process, this compound effectively decreases Notch signaling and its downstream biological effects .
Biochemical Pathways
The inhibition of the Notch signaling pathway by this compound has significant effects on various biochemical pathways. One of the most modulated pathways is the Transforming Growth Factor-beta (TGF-β) pathway . The TGF-β pathway is a master regulator gene showing a robust connection with the Notch pathway . This compound treatment significantly reduces TGF-β1 mRNA and protein levels in tumoral tissue .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with advanced or metastatic solid tumors . The recommended phase 2 dose for this compound was determined to be 50 mg . .
Analyse Biochimique
Biochemical Properties
Crenigacestat interacts with the Notch signaling pathway, specifically inhibiting the Notch1 receptor . It prevents the release of the Notch intracellular domain by inhibiting the proteolytic activity of the γ-secretase complex . This results in a decrease in Notch signaling and its downstream biological effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in intrahepatic cholangiocarcinoma (iCCA) cell lines and patient-derived xenograft (PDX) models, this compound significantly reduced components of the Notch pathway, including NICD1 and HES1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the Notch1 receptor, inhibiting its activation and subsequently decreasing Notch signaling . This leads to changes in gene expression and impacts various biological processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. In PDX models of iCCA, this compound treatment significantly reduced peritumoral liver fibrosis
Metabolic Pathways
This compound is involved in the Notch signaling pathway, a critical metabolic pathway in cells . It interacts with the Notch1 receptor, influencing the metabolic flux within this pathway .
Subcellular Localization
As it is a Notch inhibitor, it is likely to be found wherever the Notch1 receptor is located within the cell
Méthodes De Préparation
La synthèse de LY-3039478 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieur. Les voies de synthèse exactes et les conditions de réaction sont exclusives et ne sont pas entièrement divulguées dans la littérature publique.
Analyse Des Réactions Chimiques
LY-3039478 subit principalement des réactions métaboliques dans l'organisme. Il est connu pour inhiber le clivage du domaine intracellulaire de Notch, une étape cruciale de la voie de signalisation Notch. Les interactions du composé avec d'autres molécules et ses voies métaboliques sont encore en cours d'investigation. Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques et des catalyseurs qui facilitent la formation de liaisons peptidiques .
Applications de recherche scientifique
LY-3039478 a été largement étudié pour son potentiel en thérapie anticancéreuse. Il a montré des résultats prometteurs dans l'inhibition de la croissance tumorale dans divers types de cancer, notamment le carcinome hépatocellulaire, le cancer du sein et le cancer du côlon . Le composé a également été utilisé dans des études précliniques pour étudier ses effets sur la différenciation cellulaire, la prolifération et la survie. De plus, LY-3039478 a été exploré pour son potentiel dans le traitement d'autres maladies où la voie de signalisation Notch joue un rôle essentiel .
Mécanisme d'action
LY-3039478 exerce ses effets en inhibant la voie de signalisation Notch. Il cible spécifiquement l'enzyme γ-sécrétase, qui est responsable du clivage du domaine intracellulaire de Notch. En inhibant cette enzyme, LY-3039478 empêche l'activation des gènes cibles de Notch, ce qui conduit à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
LY-3039478 est unique en son genre pour son inhibition puissante de la voie de signalisation Notch. Des composés similaires incluent d'autres inhibiteurs de la γ-sécrétase tels que DAPT et RO4929097. LY-3039478 a montré une plus grande efficacité et spécificité dans l'inhibition de la signalisation Notch par rapport à ces composés . Cela en fait un candidat prometteur pour un développement ultérieur en thérapie anticancéreuse.
Propriétés
IUPAC Name |
4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBAQKQAINQRFW-UGSOOPFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421438-81-4 | |
| Record name | Crenigacestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421438814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3039478 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12050 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CRENIGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923X28214S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


